3-Bromo-4-{[1-(4-fluoro-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine
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Overview
Description
3-Bromo-4-{[1-(4-fluoro-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine: is a complex organic compound that features a pyridine ring substituted with a bromo group and an ether linkage to a pyrrolidine ring The pyrrolidine ring is further substituted with a sulfonyl group attached to a fluoromethylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-{[1-(4-fluoro-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine typically involves multiple steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a series of reactions starting from commercially available precursors. This may involve the use of protecting groups and subsequent deprotection steps.
Sulfonylation: The pyrrolidine intermediate is then sulfonylated using 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Ether Formation: The sulfonylated pyrrolidine is reacted with 3-bromo-4-hydroxypyridine under basic conditions to form the ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromo group on the pyridine ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrrolidine ring and the sulfonyl group.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromo group can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures.
Biology: : It may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays.
Industry: : The compound can be used in the synthesis of advanced materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-Bromo-4-{[1-(4-fluoro-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-fluorobenzotrifluoride
- 1-Bromo-4-fluorobutane
- 1-Bromo-4-fluoronaphthalene
Comparison
- 3-Bromo-4-fluorobenzotrifluoride : Similar in having a bromo and fluoro substituent but lacks the pyrrolidine and sulfonyl groups.
- 1-Bromo-4-fluorobutane : Contains a bromo and fluoro substituent on a butane chain, differing significantly in structure and reactivity.
- 1-Bromo-4-fluoronaphthalene : Features a bromo and fluoro substituent on a naphthalene ring, offering different aromatic properties compared to the pyridine ring.
The uniqueness of 3-Bromo-4-{[1-(4-fluoro-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
3-bromo-4-[1-(4-fluoro-3-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFN2O3S/c1-11-8-13(2-3-15(11)18)24(21,22)20-7-5-12(10-20)23-16-4-6-19-9-14(16)17/h2-4,6,8-9,12H,5,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXQNHWVAALADA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)OC3=C(C=NC=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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